

Core Mechanism of Action of STING Agonists

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Compound of Interest

Compound Name: *STING agonist-34*

Cat. No.: *B10855968*

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STING is an endoplasmic reticulum (ER)-resident transmembrane protein that plays a critical role in the innate immune response to cytosolic DNA.^[1] Activation of the STING pathway leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are crucial for anti-viral and anti-tumor immunity.^[2]

The canonical activation of the STING pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), which is recognized by the enzyme cyclic GMP-AMP synthase (cGAS).^[1] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).^[3] cGAMP then binds to the ligand-binding domain of STING, inducing a conformational change.^[4] This conformational change facilitates the translocation of STING from the ER to the Golgi apparatus.

In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I IFNs (e.g., IFN- β) and other inflammatory cytokines. Activated STING can also lead to the activation of the NF- κ B signaling pathway, further contributing to the pro-inflammatory response.

STING agonists are small molecules designed to mimic the action of cGAMP, thereby directly activating the STING protein and initiating this downstream signaling cascade.

Signaling Pathway Diagram

Caption: The STING signaling pathway, from cytosolic DNA sensing to gene transcription.

Quantitative Data Summary

While specific data for "**STING agonist-34**" is unavailable, the following tables represent the typical quantitative data generated to characterize a novel STING agonist.

Table 1: In Vitro Activity of **STING Agonist-34**

Assay Type	Cell Line	Readout	EC50 (μM)
STING Reporter Assay	THP1-Dual™ ISG-Lucia	ISG Reporter Activity	Data not available
IFN-β Secretion	Human PBMCs	IFN-β ELISA	Data not available
p-IRF3 Western Blot	Mouse Bone Marrow-Derived Dendritic Cells (BMDCs)	p-IRF3 Levels	Data not available

| p-TBK1 Western Blot | Mouse BMDCs | p-TBK1 Levels | Data not available |

Table 2: Binding Affinity of **STING Agonist-34**

Assay Type	Protein	Kd (μM)
Surface Plasmon Resonance (SPR)	Recombinant Human STING	Data not available

| Isothermal Titration Calorimetry (ITC) | Recombinant Human STING | Data not available |

Key Experimental Protocols

Detailed protocols for characterizing a novel STING agonist generally involve a combination of cell-based assays and biophysical techniques.

STING Reporter Assay

- Objective: To determine the functional potency of the STING agonist in a cell-based system.
- Methodology:

- **Cell Culture:** THP1-Dual™ ISG-Lucia cells, which contain a secreted luciferase reporter gene under the control of an IRF3-inducible promoter, are cultured according to the manufacturer's instructions.
- **Compound Treatment:** Cells are seeded in 96-well plates and treated with a serial dilution of the STING agonist. A known STING agonist (e.g., cGAMP) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.
- **Incubation:** Cells are incubated with the compounds for a defined period (e.g., 24 hours).
- **Luciferase Assay:** The supernatant is collected, and the luciferase activity is measured using a luminometer and a luciferase assay substrate.
- **Data Analysis:** The EC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.

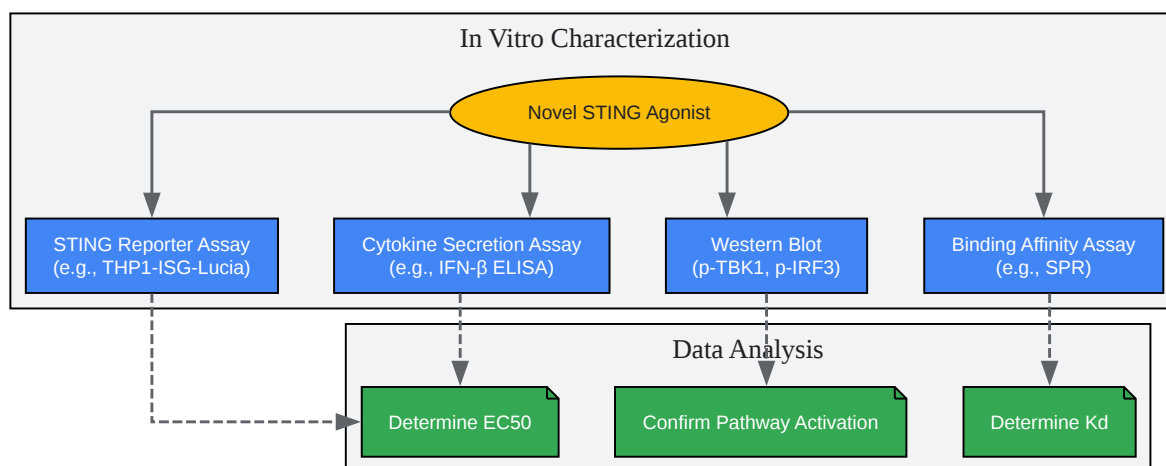
Cytokine Secretion Assay (ELISA)

- **Objective:** To quantify the production of key cytokines, such as IFN- β , upon STING activation.
- **Methodology:**
 - **Cell Isolation and Culture:** Primary immune cells, such as human peripheral blood mononuclear cells (PBMCs) or mouse bone marrow-derived dendritic cells (BMDCs), are isolated and cultured.
 - **Compound Treatment:** Cells are treated with the STING agonist at various concentrations.
 - **Supernatant Collection:** After an appropriate incubation time (e.g., 24 hours), the cell culture supernatant is collected.
 - **ELISA:** The concentration of IFN- β in the supernatant is quantified using a commercially available ELISA kit according to the manufacturer's protocol.
 - **Data Analysis:** Cytokine concentrations are plotted against the agonist concentration to determine the dose-response relationship.

Western Blot for Phosphorylated Signaling Proteins

- Objective: To confirm the activation of downstream signaling components of the STING pathway.
- Methodology:
 - Cell Lysis: Cells treated with the STING agonist for various time points are lysed to extract total protein.
 - Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
 - SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies specific for phosphorylated TBK1 (p-TBK1) and phosphorylated IRF3 (p-IRF3). Antibodies against total TBK1, total IRF3, and a housekeeping protein (e.g., GAPDH) are used as controls.
 - Detection: The membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP), and the protein bands are visualized using a chemiluminescent substrate.
 - Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein or housekeeping protein levels.

Experimental Workflow Diagram



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Caption: A typical experimental workflow for the in vitro characterization of a novel STING agonist.

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